(4-Methoxypyrimidin-2-yl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular weight of “(4-Methoxypyrimidin-2-yl)methanamine” is 139.16 . The linear formula of this compound is C6H9N3O .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Bone Disorders Treatment
- A compound with a 2-aminopyrimidine template, similar in structure to (4-Methoxypyrimidin-2-yl)methanamine, was found to target the Wnt beta-catenin cellular messaging system, showing potential for treating bone disorders. This compound demonstrated a dose-dependent increase in trabecular bone formation in ovariectomized rats following oral administration (Pelletier et al., 2009).
Luminescence Properties
- The luminescence properties of 4-amino-2-methoxypyrimidine, closely related to this compound, have been studied in various solvents. These studies highlight the compound's potential in photochemical reactions and applications (Szabo & Berens, 1975).
Antimicrobial Activities
- Derivatives of this compound were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Most of the synthesized compounds showed moderate to very good activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Liquid Crystalline Behavior
- A study on compounds containing 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, structurally similar to this compound, showed interesting liquid crystalline behavior. This research could lead to applications in materials science, particularly in the development of new types of liquid crystals (Ahipa et al., 2014).
Antitumor Activity
- Novel functionalized derivatives of this compound were studied for their in vitro antitumor activity against various human cancer cell lines. Some derivatives displayed attractive cytotoxicity and cytostatic effects, suggesting potential applications in cancer treatment (Károlyi et al., 2012).
Photocytotoxicity in Red Light
- Iron(III) complexes containing this compound showed unprecedented photocytotoxicity in red light, offering potential applications in cancer therapy and cellular imaging (Basu et al., 2014).
Safety and Hazards
“(4-Methoxypyrimidin-2-yl)methanamine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
(4-methoxypyrimidin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBSWKMPQRFLQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909563-18-4 | |
Record name | 1-(4-methoxypyrimidin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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